molecular formula C19H19ClN2 B588326 Desloratadine-d7 (major) CAS No. 1795024-82-6

Desloratadine-d7 (major)

Cat. No.: B588326
CAS No.: 1795024-82-6
M. Wt: 319.88
InChI Key: JAUOIFJMECXRGI-DCCOGPGTSA-N
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Description

Desloratadine-d7 (major) is a deuterated form of desloratadine, a second-generation tricyclic antihistamine. It is primarily used in scientific research to study the pharmacokinetics and metabolism of desloratadine. The deuterium atoms in desloratadine-d7 replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties.

Mechanism of Action

Target of Action

Desloratadine-d7, also known as Desloratadine-d9, is a second-generation tricyclic antihistamine . Its primary target is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and desloratadine’s interaction with it helps manage symptoms of allergic rhinitis and urticaria .

Mode of Action

Desloratadine acts as a selective and peripheral H1-antagonist . It competes with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This interaction results in the inhibition of the effects of histamine, reducing allergic symptoms .

Biochemical Pathways

Desloratadine’s action affects several biochemical pathways. It inhibits the binding of pyrilamine to brain H1 receptors and has a tendency for distributing to specific immune-regulatory tissues . This interaction modulates the allergic response, reducing inflammation and other allergic symptoms .

Pharmacokinetics

Desloratadine exhibits favorable pharmacokinetics. It has a rapid onset of action and its efficacy persists over a 24-hour dosing period . The body’s exposure to active metabolites is much higher with loratadine, the prodrug of desloratadine, but much lower with desloratadine itself .

Result of Action

The action of desloratadine results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It effectively reduces symptoms like sneezing, nasal congestion, and hives . It also improves patients’ quality of life by managing these allergic symptoms .

Action Environment

The action of desloratadine can be influenced by environmental factors. Studies in the Vienna Challenge Chamber, an environmental exposure unit, have shown desloratadine to be significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis .

Biochemical Analysis

Biochemical Properties

Desloratadine-d7 (major) interacts with histamine H1 receptors, regulating numerous cellular functions involved in allergic inflammation and immune modulation . It competes with free histamine for binding at H1-receptors in various cells such as the GI tract, uterus, large blood vessels, and bronchial smooth muscle .

Cellular Effects

Desloratadine-d7 (major) has effects on the adhesion of activated immune cells to endothelial and epithelial tissues . It also reduces the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .

Molecular Mechanism

Desloratadine-d7 (major) acts as a highly specific, long-acting H1-receptor antagonist at its unique receptor . It blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms of allergies .

Temporal Effects in Laboratory Settings

Desloratadine-d7 (major) has full 24-hour efficacy, demonstrated by its significant relief of symptoms of allergic rhinitis at trough concentrations 24 hours after administration . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine-d7 (major) .

Dosage Effects in Animal Models

In animal studies, lethality was observed at or above doses of 250 mg/kg in rats and of 353 mg/kg in mice . These doses represent 120 and 290 times the human exposure based on the recommended daily oral dose .

Metabolic Pathways

The formation of 3-hydroxydesloratadine, the major human metabolite of Desloratadine-d7 (major), involves three sequential reactions: N-glucuronidation by UGT2B10, 3-hydroxylation by CYP2C8, and finally, a non-enzymatic deconjugation of 3-hydroxydesloratadine N-glucuronide .

Transport and Distribution

Desloratadine-d7 (major) is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . The bioavailability of Desloratadine-d7 (major) is minimally affected by drugs interfering with transporter molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desloratadine-d7 involves the incorporation of deuterium atoms into the desloratadine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of desloratadine-d7 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

    Catalytic Exchange: Using catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Employing techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Desloratadine-d7 undergoes similar chemical reactions as desloratadine, including:

    Oxidation: The compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert desloratadine-d7 to its reduced forms.

    Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed:

    Hydroxylated Metabolites: Formed through oxidation.

    Reduced Forms: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Desloratadine-d7 is widely used in scientific research, including:

    Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion of desloratadine in biological systems.

    Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites of desloratadine.

    Drug Interaction Studies: To investigate potential interactions between desloratadine and other compounds.

    Analytical Chemistry: As an internal standard in mass spectrometry and other analytical techniques.

Comparison with Similar Compounds

    Desloratadine: The non-deuterated form, used widely as an antihistamine.

    Loratadine: A precursor to desloratadine, also used as an antihistamine.

    Fexofenadine: Another second-generation antihistamine with similar properties.

Uniqueness of Desloratadine-d7:

    Deuterium Labeling: The presence of deuterium atoms makes desloratadine-d7 unique for research purposes, allowing for precise tracing and analysis in pharmacokinetic and metabolic studies.

    Stable Isotope: Deuterium is a stable isotope, making desloratadine-d7 a reliable compound for long-term studies without the risk of radioactive decay.

Desloratadine-d7 (major) plays a crucial role in advancing our understanding of the pharmacokinetics and metabolism of antihistamines, contributing to the development of more effective and safer therapeutic agents.

Biological Activity

Desloratadine-d7 is a deuterated form of desloratadine, a well-known second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. This article delves into the biological activity of desloratadine-d7, exploring its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

1. Pharmacodynamics

Desloratadine functions as a selective antagonist of the histamine H1 receptor. It exhibits a significantly higher binding affinity for this receptor compared to its parent compound, loratadine. Specifically, desloratadine demonstrates approximately 15-fold greater affinity for the H1 receptor in vitro studies . This increased potency translates to enhanced clinical effectiveness in alleviating allergy symptoms.

Table 1: Binding Affinity Comparison

CompoundBinding Affinity (H1 receptor)
Desloratadine15-fold higher than loratadine
LoratadineBaseline

In addition to its antihistaminic properties, desloratadine also exhibits anti-inflammatory effects by inhibiting the release of various inflammatory mediators, including interleukins (IL-4, IL-6, IL-8), leukotrienes, and histamine itself . This mechanism contributes to its efficacy in treating allergic reactions.

2. Clinical Efficacy

Clinical trials have demonstrated that desloratadine effectively reduces symptoms associated with seasonal allergic rhinitis (SAR) and chronic idiopathic urticaria. A randomized controlled trial indicated that a single dose of 5 mg of desloratadine resulted in significant relief from SAR symptoms within hours, with effects sustained over a 24-hour period and lasting up to several weeks .

Table 2: Clinical Trial Outcomes

SymptomDesloratadine GroupPlacebo Groupp-value
Nasal Congestion ReliefSignificantMinimal<0.001
Pruritus ReductionSignificantMinimal<0.001
Quality of Life ImprovementSignificantMinimal<0.001

In patients with chronic idiopathic urticaria, desloratadine treatment led to substantial reductions in pruritus and the number and size of hives, alongside improvements in sleep quality and daily activities .

3. Safety Profile

Desloratadine is well-tolerated among patients, with an adverse event profile comparable to that of placebo. Notably, it does not cross the blood-brain barrier, minimizing the risk of sedation or cognitive impairment . Clinical studies have shown no significant cardiovascular effects even at doses up to nine times higher than the therapeutic dose .

Table 3: Adverse Events Comparison

Adverse Event CategoryDesloratadine Group (%)Placebo Group (%)
Central Nervous System20.026.4
Gastrointestinal Effects5.06.0
Skin Reactions3.54.0

4. Case Studies

A notable case study involved a patient who developed recurrent fixed drug eruptions associated with desloratadine use. The patient experienced erythematous patches upon administration of the drug, which resolved after discontinuation . This highlights the need for monitoring potential hypersensitivity reactions even in well-tolerated medications.

5. Conclusion

Desloratadine-d7 exhibits robust biological activity as a potent H1 receptor antagonist with additional anti-inflammatory properties. Its clinical efficacy in treating allergic conditions is well-supported by extensive research and clinical trials. The favorable safety profile further underscores its utility as a first-line treatment option for allergic disorders.

Properties

IUPAC Name

13-chloro-5,9,10-trideuterio-2-(2,2,3,5,6,6-hexadeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i3D,4D,7D,8D,9D,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUOIFJMECXRGI-DCCOGPGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(C2=C(C=CC(=C2)Cl)C(=C3C(C(NC(C3[2H])([2H])[2H])([2H])[2H])[2H])C4=C1C=CC(=N4)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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